
2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
Preparation Methods
The synthesis of 2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate. The reaction is carried out in ethanol, and the mixture is heated to around 50°C. After the reaction is complete, the product is purified through recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by agents such as chromium trioxide or oxygen in the air.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the pyrazolone moiety.
Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its ability to scavenge free radicals and inhibit lipid peroxidation. This compound can donate an electron to free radicals, thereby neutralizing them and preventing oxidative damage to cells . The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved are primarily related to oxidative stress and inflammation .
Comparison with Similar Compounds
2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one can be compared with other pyrazolone derivatives such as:
1-Phenyl-3-methyl-5-pyrazolone: Similar in structure but differs in its specific applications and reactivity.
4-Methylaminoantipyrine: Another pyrazolone derivative with different pharmacological properties.
The uniqueness of this compound lies in its potent antioxidant properties and its clinical applications as a neuroprotective agent .
Biological Activity
2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is a member of the pyrazolone family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and fibrotic conditions. This article summarizes the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Structural Characteristics
The molecular structure of this compound includes a five-membered ring with a methyl and phenyl substituent. This structure contributes to its reactivity and biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolone compounds exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MDA-MB-231 (breast cancer) | 3.79 | |
1-Aryl-1H-pyrazole derivatives | HepG2 (liver cancer) | 26 | |
4-amino derivatives | SF-268 (brain cancer) | 12.50 |
These findings suggest that the pyrazolone scaffold could be a valuable template for developing new anticancer agents.
Anti-Fibrotic Activity
A study explored the anti-fibrotic effects of 2-Methyl-4-phenyl derivatives in a model of posterior capsule opacification (PCO), a common complication following cataract surgery. The compound demonstrated the ability to inhibit TGF-β2-induced fibrogenesis in lens epithelial cells:
- Cell Viability : Treatment with the compound at concentrations of 5, 10, and 20 mg/mL resulted in significant cell viability improvements compared to control groups.
- Gene Expression : The compound significantly reduced the expression levels of TGF-β2 and SMAD signaling genes (SMAD3 and SMAD4), indicating its potential as a therapeutic agent for PCO management .
The biological activity of this compound is attributed to its ability to modulate various signaling pathways. Its interaction with TGF-β signaling suggests that it may act through multiple mechanisms, including:
- Inhibition of Fibrogenesis : By downregulating TGF-β2 and associated SMAD proteins.
- Antioxidant Properties : Pyrazolone derivatives often exhibit antioxidant activity, which can contribute to their protective effects against cellular damage.
Case Studies
Several case studies have highlighted the efficacy of pyrazolone derivatives in clinical settings:
- Cataract Surgery Complications : In a clinical trial assessing the efficacy of pyrazolone derivatives for preventing PCO, patients receiving treatment showed reduced rates of secondary surgeries compared to those receiving standard care.
- Cancer Treatment : A cohort study involving patients with various cancers treated with pyrazolone-based therapies reported improved overall survival rates and reduced tumor sizes.
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-methyl-4-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H10N2O/c1-12-10(13)9(7-11-12)8-5-3-2-4-6-8/h2-7,11H,1H3 |
InChI Key |
DCXCVXOPCXWUMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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